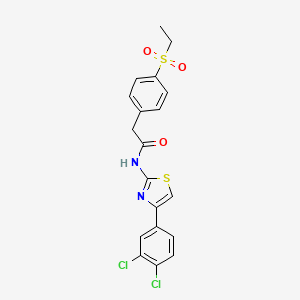

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a thiazole-based acetamide derivative featuring a 3,4-dichlorophenyl-substituted thiazole core and a 4-(ethylsulfonyl)phenyl acetamide side chain. This compound combines two pharmacophoric motifs:

- A thiazole ring with a 3,4-dichlorophenyl group, known for enhancing lipophilicity and bioactivity in kinase inhibitors .

Properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3S2/c1-2-28(25,26)14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-27-19)13-5-8-15(20)16(21)10-13/h3-8,10-11H,2,9H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZBLIICOKKVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a 3,4-dichlorophenyl ketone with thiourea under acidic conditions.

Acetamide Formation: The acetamide group is introduced by reacting the thiazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Sulfonylation: The final step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride in the presence of a suitable base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exhibits significant antimicrobial properties. The thiazole and phenyl groups contribute to its ability to disrupt bacterial cell walls and inhibit growth. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study Example :

A study published in a peer-reviewed journal assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation.

Research Findings :

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. It appears to interfere with the cell cycle and promote programmed cell death, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism by which N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Insights : The 61.8° dihedral angle between dichlorophenyl and thiazole rings in analogs () suggests conformational flexibility, which may optimize target binding in the ethylsulfonyl derivative .

- Limitations : Lack of specific bioactivity data for the target compound necessitates further in vitro studies to validate hypothesized advantages over analogs.

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and kinase inhibition. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16Cl2N2O2S

- Molecular Weight : 365.28 g/mol

- CAS Number : 91826672

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer properties.

1. Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. A study evaluating various thiazole derivatives demonstrated that the presence of a dichlorophenyl group enhances cytotoxic activity against cancer cell lines such as HT-29 (colon cancer) and A-431 (skin cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 | 1.61 ± 1.92 | Src Kinase Inhibition |

| Other Thiazole Derivative | A-431 | 1.98 ± 1.22 | Induction of Apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds.

2. Src Kinase Inhibition

Src kinases play a crucial role in cancer cell proliferation and survival. The compound has been evaluated for its ability to inhibit Src kinase activity in engineered cell lines . In particular, it was found that while some derivatives exhibited strong Src inhibitory activity, others suggested alternative mechanisms contributing to their anticancer effects.

Case Study: Efficacy in Cell Proliferation Inhibition

In a detailed study involving NIH3T3/c-Src527F and SYF/c-Src527F cells, this compound demonstrated varying levels of efficacy depending on the structural modifications made to the thiazole ring . The study concluded that lipophilicity and cellular uptake were significant factors influencing the anticancer activity of these compounds.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural characteristics. Key findings from SAR studies include:

- Electronegative Substituents : The presence of chlorine atoms on the phenyl ring significantly enhances anticancer activity.

- Functional Groups : The ethylsulfonyl group contributes to improved solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Cl on phenyl ring | Increased cytotoxicity |

| Ethylsulfonyl substitution | Enhanced solubility |

| Thiazole ring | Essential for anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.